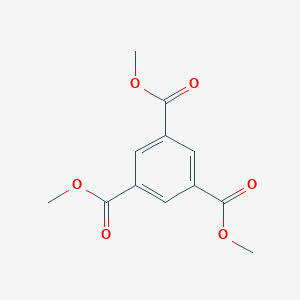

Trimethyl benzene-1,3,5-tricarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl benzene-1,3,5-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCHNYAILFZUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181229 | |

| Record name | Trimethyl benzene-1,3,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2672-58-4 | |

| Record name | Trimethyl 1,3,5-benzenetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2672-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl benzene-1,3,5-tricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002672584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl trimesate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl benzene-1,3,5-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl benzene-1,3,5-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL BENZENE-1,3,5-TRICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FA38SB67J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Trimethyl Benzene-1,3,5-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of trimethyl benzene-1,3,5-tricarboxylate, a key organic compound in materials science and synthetic chemistry. This document summarizes essential data, outlines general experimental methodologies, and presents a logical framework for its primary applications.

Core Physical and Chemical Data

This compound, also known as trimethyl trimesate, is an aromatic ester with the chemical formula C₁₂H₁₂O₆.[1][2] It is characterized by a benzene ring substituted with three methoxycarbonyl groups at the 1, 3, and 5 positions.[3] This symmetrical structure contributes to its utility as a building block in the synthesis of more complex molecules and materials.[2][3]

Summary of Physical Properties

The following table summarizes the key physical properties of this compound gathered from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂O₆ | [1][2][3][4] |

| Molecular Weight | 252.22 g/mol | [1][3][4] |

| Appearance | White to off-white powder or crystalline solid | [1][3] |

| Melting Point | 145-147 °C | [1][5] |

| Boiling Point | 343.7 °C (at standard pressure); 230 °C (at 0.5 mmHg) | [1][5] |

| Solubility | Soluble in common organic solvents like ethanol and acetone; less soluble in water.[2] | [2] |

| CAS Number | 2672-58-4 | [1][2][4] |

| InChI | InChI=1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H,1-3H3 | [2][4] |

| InChIKey | RGCHNYAILFZUPL-UHFFFAOYSA-N | [2][3][4] |

| SMILES | COC(=O)c1cc(cc(c1)C(=O)OC)C(=O)OC |

Experimental Protocols: A General Overview

Melting Point Determination: The melting point is typically determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.

Boiling Point Determination: The boiling point at atmospheric pressure can be determined by distillation. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed, as is the case for this compound, which has a reported boiling point at a reduced pressure of 0.5 mmHg.[5]

Solubility Assessment: Solubility is qualitatively assessed by adding a small amount of the solute (this compound) to a known volume of a solvent (e.g., water, ethanol, acetone) at a specific temperature. The mixture is agitated, and the degree of dissolution is observed. Quantitative solubility can be determined by preparing a saturated solution and measuring the concentration of the dissolved solute using techniques like spectroscopy or gravimetric analysis.

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for confirming the chemical structure and purity of the compound. The NIST Chemistry WebBook provides access to IR and mass spectral data for this compound.[6]

Applications and Logical Workflow

The primary application of this compound is in the synthesis of Metal-Organic Frameworks (MOFs).[3] MOFs are a class of porous materials consisting of metal ions or clusters coordinated to organic ligands, also known as linkers. The rigid and trifunctional nature of the trimesate ligand, derived from this compound after hydrolysis, makes it an ideal building block for creating highly ordered, porous structures.

Caption: A simplified workflow for the synthesis of a Metal-Organic Framework (MOF) using this compound as a precursor for the organic linker.

Signaling Pathways

Currently, there is no significant body of publicly available research to suggest that this compound is directly involved in biological signaling pathways. Its primary use is in materials science, and it is not typically studied in a biological or pharmacological context. As such, no signaling pathway diagrams can be provided. The focus of research on this molecule remains firmly in the realm of chemical synthesis and advanced material development.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 2672-58-4: Trimethyl 1,3,5-benzenetricarboxylate [cymitquimica.com]

- 3. Buy this compound | 2672-58-4 [smolecule.com]

- 4. This compound | C12H12O6 | CID 75881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE | 2672-58-4 [chemicalbook.com]

- 6. 1,3,5-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]

trimethyl benzene-1,3,5-tricarboxylate chemical structure and stability

An In-depth Technical Guide to Trimethyl Benzene-1,3,5-tricarboxylate: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stability of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and visual representations of chemical processes.

Chemical Structure

This compound, also known as trimethyl trimesate, is an organic compound with the CAS number 2672-58-4.[1] It is characterized by a central benzene ring to which three methyl carboxylate groups are symmetrically attached at the 1, 3, and 5 positions.[2] This symmetrical substitution pattern significantly influences its chemical and physical properties.

The molecular formula of the compound is C₁₂H₁₂O₆, and it has a molecular weight of approximately 252.22 g/mol .[1][3] It typically appears as a white to off-white crystalline powder.[1][2]

Structural Representations

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₆ | [1][3] |

| Molecular Weight | 252.22 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 145-147 °C | [1][5][6] |

| Boiling Point | ~343.7 °C | [1] |

| Density | 1.241 g/cm³ | [1] |

| Flash Point | 150.8 °C | [1] |

| Refractive Index | 1.464 | [1] |

| Purity (Assay) | ≥98.0% | [1] |

| Moisture Content | ≤0.5% | [1] |

| Maximum Absorption (λmax) | 282 nm (in CH₃CN) | [6] |

Chemical Stability and Reactivity

This compound is noted for its chemical stability under standard conditions.[1] Proper storage in cool, dry, and well-ventilated areas is recommended to maintain its integrity over time.[1]

Thermal Stability

The compound exhibits good thermal stability, which is advantageous for its application in the synthesis of materials that require elevated temperatures, such as Metal-Organic Frameworks (MOFs).[2] Its relatively high melting and boiling points are indicative of this thermal robustness.

Chemical Reactivity

While generally stable, the ester functional groups and the aromatic ring are susceptible to certain chemical transformations:

-

Hydrolysis: In the presence of an acid or base catalyst and water, the ester groups can be hydrolyzed to yield 1,3,5-benzenetricarboxylic acid (trimesic acid) and methanol.[2]

-

Transesterification: The methyl ester groups can be exchanged with other alkyl groups by reacting with different alcohols under appropriate catalytic conditions.[2]

-

Reduction: The ester functionalities can be reduced to hydroxyl groups. For example, reaction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) produces 1,3,5-tris(hydroxymethyl)benzene.[1]

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions. The three electron-withdrawing carboxylate groups deactivate the ring towards electrophilic attack.[2]

The following diagram illustrates the primary chemical reactions of this compound.

Caption: Chemical reactivity of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are crucial for its application in research and development.

Synthesis via Esterification of Trimesic Acid

This is a common and high-yield method for producing this compound.[1]

Objective: To synthesize this compound from 1,3,5-benzenetricarboxylic acid and methanol.

Materials:

-

1,3,5-Benzenetricarboxylic acid (Trimesic acid)

-

Methanol (reagent grade)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 1,3,5-benzenetricarboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for approximately 18 hours.[1]

-

After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

The reported yield for this method is approximately 97%.[1]

The workflow for this synthesis is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Synthesis via Self-Molecular Condensation and Cyclization

A patented method describes the synthesis from smaller, acyclic precursors.[7]

Objective: To synthesize trimethyl 1,3,5-benzenetricarboxylate through a one-pot reaction from methyl 3-methoxyacrylate or methyl 3,3-dimethoxypropionate.[7]

Materials:

-

Methyl 3-methoxyacrylate or methyl 3,3-dimethoxypropionate

-

Alkaline catalyst (e.g., sodium methoxide)

-

An appropriate solvent

-

Reaction vessel suitable for one-pot synthesis

Procedure:

-

The starting material (methyl 3-methoxyacrylate or methyl 3,3-dimethoxypropionate) is subjected to self-molecular condensation and cyclization in the presence of an alkaline catalyst.[7]

-

This "one-pot" reaction proceeds through an intermediate, 6-methoxy-1,3,5-hexatriene-1,3,5-tricarboxylate trimethyl ester, which then undergoes cyclization to form the aromatic ring.[7]

-

The reaction conditions are controlled to facilitate both the condensation and cyclization steps without the need to isolate the intermediate.[7]

-

The final product is isolated and purified from the reaction mixture.

This method is reported to have a yield of around 40%.[7]

Applications

The primary application of this compound is as an intermediate in organic synthesis.[1] Its rigid, symmetric structure makes it a valuable building block, particularly in the synthesis of Metal-Organic Frameworks (MOFs).[2] These porous materials have potential applications in gas storage and catalysis.[2] It is also used in the synthesis of other complex organic molecules and has been explored as a component in the development of novel polymers.[2]

References

- 1. innospk.com [innospk.com]

- 2. Buy this compound | 2672-58-4 [smolecule.com]

- 3. This compound | C12H12O6 | CID 75881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Trimethyl 1,3,5-benzenetricarboxylate 98 2672-58-4 [sigmaaldrich.com]

- 6. TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE | 2672-58-4 [chemicalbook.com]

- 7. CN109320418B - Synthesis method and application of 1,3, 5-trimethyl benzene tricarboxylate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synonyms of Trimethyl Benzene-1,3,5-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synonyms and chemical identifiers for trimethyl benzene-1,3,5-tricarboxylate. Accurate and consistent nomenclature is critical in scientific literature, patent applications, and regulatory submissions to ensure unambiguous communication and information retrieval. This document aims to be a centralized resource for professionals in chemistry and drug development.

Chemical Identity

This compound is an organic compound classified as an aromatic carboxylic acid ester. It is characterized by a benzene ring substituted with three methoxycarbonyl groups at the 1, 3, and 5 positions.[1] This compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules and in the production of various esters.[1]

Synonyms and Identifiers

The following table summarizes the various names and identifiers for this compound found in chemical literature and databases. This information is crucial for conducting thorough literature searches and for precise identification of the compound.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 2672-58-4 | [1][2][3][4][5][6][7][8][9][10][11][12] |

| Common Name | Trimethyl trimesate | [2][3][4][5][7][10][13] |

| Trimesic acid trimethyl ester | [1][2][3][4][5][7][9][10] | |

| 1,3,5-Benzenetricarboxylic acid, trimethyl ester | [1][2][3][4][5][7][8][9][10][11][14] | |

| Trimethyl 1,3,5-benzenetricarboxylate | [1][2][4][5][7][9][10] | |

| 1,3,5-Tricarbomethoxybenzene | [1][2][3][9][11] | |

| 1,3,5-Tris(methoxycarbonyl)benzene | [1][2][9][11] | |

| 1,3,5-Tri(methoxycarbonyl)benzene | [1][9][11] | |

| Systematic Name | 1,3,5-BENZENETRICARBOXYLIC ACID, 1,3,5-TRIMETHYL ESTER | [2][9][11] |

| 1,3,5-TRIMETHYL BENZENE-1,3,5-TRICARBOXYLATE | [2][9][11] | |

| EINECS Number | 220-215-5 | [2][8][11] |

| NSC Number | NSC-61883 | [1][2][3][9][11] |

| FDA UNII | 3FA38SB67J | [3][9][11] |

| InChI | InChI=1S/C12H12O6/c1-16-10(13)7-4-8(11(14)17-2)6-9(5-7)12(15)18-3/h4-6H,1-3H3 | [2][3][6][9] |

| InChIKey | RGCHNYAILFZUPL-UHFFFAOYSA-N | [2][3][4][5][6][7][9] |

| SMILES | COC(=O)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC | [2][6][9] |

| Molecular Formula | C12H12O6 | [1][2][3][4][5][6][7][9][11] |

| Molecular Weight | 252.22 g/mol | [3][4][5][6][9] |

Experimental Protocols

While this guide focuses on the nomenclature of this compound, researchers utilizing this compound would typically employ a range of analytical techniques for its characterization. Standard experimental protocols would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Melting Point Analysis: To assess the purity of the compound.[3]

Detailed experimental conditions for these analyses are often found in the supporting information of scientific publications that report the synthesis or use of this compound.

Logical Relationship of Synonyms

The following diagram illustrates the relationship between the primary IUPAC name and the various categories of synonyms and identifiers for this compound.

Caption: Logical relationship of synonyms for the target compound.

References

- 1. CAS 2672-58-4: Trimethyl 1,3,5-benzenetricarboxylate [cymitquimica.com]

- 2. This compound | C12H12O6 | CID 75881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TRIMETHYL 1,3,5-BENZENETRICARBOXYLATE | 2672-58-4 [chemicalbook.com]

- 4. Trimethyl 1,3,5-benzenetricarboxylate, 98% | Fisher Scientific [fishersci.ca]

- 5. 1,3,5-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]

- 6. Buy this compound | 2672-58-4 [smolecule.com]

- 7. 1,3,5-Benzenetricarboxylic acid, trimethyl ester [webbook.nist.gov]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. 1,3,5-Benzenetricarboxylic acid, trimethyl ester (CAS 2672-58-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. This compound [drugfuture.com]

- 12. Trimethyl 1,3,5-benzene tricarboxylate | CymitQuimica [cymitquimica.com]

- 13. This compound | 2672-58-4 | Benchchem [benchchem.com]

- 14. Trimethyl 1,2,3-benzenetricarboxylate | C12H12O6 | CID 520281 - PubChem [pubchem.ncbi.nlm.nih.gov]

Erroneous CAS Number Identification and Lack of Spectroscopic Data for 1-(2-methoxyethyl)-1-nitroso-3-nitroguanidine

Initial investigations have revealed that the provided CAS number, 2672-58-4, does not correspond to 1-(2-methoxyethyl)-1-nitroso-3-nitroguanidine. Instead, CAS 2672-58-4 is registered to the compound Trimethyl 1,3,5-benzenetricarboxylate.

Extensive searches for spectroscopic data, experimental protocols, and synthesis procedures for 1-(2-methoxyethyl)-1-nitroso-3-nitroguanidine have yielded no specific results under this name or any common synonyms. This suggests that the compound may be novel, not widely studied, or referred to under a different nomenclature that is not readily accessible in public databases.

As a consequence, a detailed technical guide on the spectroscopic properties of 1-(2-methoxyethyl)-1-nitroso-3-nitroguanidine cannot be provided at this time due to the absence of available data.

Alternative Analysis: N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) as a Representative Compound

To address the user's interest in the spectroscopic and biological characteristics of N-nitroso-N'-nitroguanidine compounds, this guide will focus on the well-characterized and widely researched analogue, N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) , with CAS number 70-25-7 . MNNG is a potent mutagen and carcinogen that has been extensively used in cancer research to induce tumors in animal models.[1][2] Its chemical properties and biological effects are well-documented, providing a valuable reference point for understanding this class of compounds.

An In-depth Technical Guide to N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)

This technical guide provides a comprehensive overview of the core chemical and spectroscopic properties of N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG), intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

MNNG is a yellow crystalline solid with a melting point of approximately 118 °C, at which it decomposes.[3] It is sparingly soluble in water but soluble in organic solvents such as acetone and ethanol.

| Property | Value | Reference |

| CAS Number | 70-25-7 | [4] |

| Molecular Formula | C₂H₅N₅O₃ | [4] |

| Molecular Weight | 147.09 g/mol | [5] |

| Appearance | Yellow crystalline solid | [5] |

| Melting Point | 118 °C (decomposes) | [3] |

| Water Solubility | Sparingly soluble | |

| Organic Solvent Solubility | Soluble in acetone and ethanol |

Spectroscopic Data

The structural characterization of MNNG is supported by various spectroscopic techniques.

The electron ionization mass spectrum of MNNG is characterized by a molecular ion peak and several fragment ions. The NIST WebBook provides mass spectral data for MNNG.[6]

| m/z | Relative Intensity | Assignment (Proposed) |

| 147 | Moderate | [M]⁺ |

| 117 | Moderate | [M - NO]⁺ |

| 75 | High | [CH₃N(NO)C(NH)]⁺ |

| 43 | High | [CH₃N₂]⁺ |

| 30 | High | [NO]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method and energy.

The IR spectrum of MNNG exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretching |

| ~1640 | Strong | C=N stretching |

| ~1580 | Strong | N-NO₂ stretching (asymmetric) |

| ~1450 | Medium | N-N=O stretching |

| ~1340 | Strong | N-NO₂ stretching (symmetric) |

Note: Specific peak positions and intensities can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).

¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of MNNG.

¹H NMR:

-

A singlet corresponding to the N-methyl protons (CH₃) is typically observed. The chemical shift can vary depending on the solvent used.

-

Broad signals for the N-H protons of the guanidine group are also expected.

¹³C NMR:

-

A signal for the methyl carbon (CH₃).

-

A signal for the guanidinic carbon (C=N).

Experimental Protocols

A common laboratory synthesis of MNNG involves the nitrosation of N-methyl-N'-nitroguanidine.[3]

Materials:

-

N-methyl-N'-nitroguanidine

-

Sodium nitrite

-

An acidic medium (e.g., dilute sulfuric acid or acetic acid)

-

Ice bath

-

Stirring apparatus

-

Filtration equipment

Procedure:

-

N-methyl-N'-nitroguanidine is dissolved or suspended in an acidic solution and cooled in an ice bath to 0-5 °C.

-

A solution of sodium nitrite is added dropwise to the cooled mixture with constant stirring.

-

The reaction is typically allowed to proceed for a few hours at low temperature.

-

The resulting yellow precipitate of MNNG is collected by filtration, washed with cold water, and dried under vacuum.

Caution: MNNG is a potent carcinogen and mutagen and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

Biological Activity and Signaling Pathway

MNNG is a direct-acting alkylating agent that does not require metabolic activation.[1] Its primary mechanism of action involves the transfer of its methyl group to nucleophilic sites on DNA bases, particularly the O⁶ position of guanine. This leads to the formation of O⁶-methylguanine, a mutagenic lesion that can mispair with thymine during DNA replication, resulting in G:C to A:T transition mutations. This DNA damage can trigger various cellular responses, including DNA repair pathways and, if the damage is extensive, apoptosis.

Below is a simplified representation of the DNA alkylation pathway initiated by MNNG.

This diagram illustrates the process from the introduction of MNNG to the resulting genetic mutation. The alkylation of DNA by MNNG is a critical initiating event in its carcinogenic activity.

References

- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]

- 2. Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methyl-3-nitro-1-nitrosoguanidine synthesis - chemicalbook [chemicalbook.com]

- 4. Guanidine, N-methyl-N'-nitro-N-nitroso- [webbook.nist.gov]

- 5. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to the Solubility of Trimethyl 1,3,5-Benzenetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Trimethyl 1,3,5-benzenetricarboxylate, also known as trimethyl trimesate, is an aromatic ester with the chemical formula C₁₂H₁₂O₆. It serves as a versatile building block in the synthesis of more complex molecules and is notably used in the formation of metal-organic frameworks (MOFs). Understanding its solubility in various solvents is critical for its application in organic synthesis, purification, and material design. This guide addresses the known qualitative solubility information and provides detailed methodologies for quantitative solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties of trimethyl 1,3,5-benzenetricarboxylate is presented in Table 1.

Table 1: Physicochemical Properties of Trimethyl 1,3,5-Benzenetricarboxylate

| Property | Value |

| CAS Number | 2672-58-4 |

| Molecular Formula | C₁₂H₁₂O₆ |

| Molecular Weight | 252.22 g/mol |

| Appearance | White to off-white crystalline powder or crystals |

| Melting Point | 145-147 °C |

| Boiling Point | 230 °C at 0.5 mmHg |

| λmax | 282 nm (in CH₃CN) |

Solubility Profile

Qualitative assessments indicate that trimethyl 1,3,5-benzenetricarboxylate is soluble in common organic solvents such as ethanol and acetone, and is less soluble in water due to its hydrophobic aromatic structure[1]. However, specific quantitative solubility data across a range of solvents and temperatures is not extensively documented in publicly available literature. To address this, the following sections provide detailed experimental protocols for determining the solubility of this compound.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of trimethyl 1,3,5-benzenetricarboxylate.

Method 1: Isothermal Equilibrium Saturation Method

This gravimetric method is a straightforward and reliable technique for determining solubility.

4.1.1. Materials and Equipment

-

Trimethyl 1,3,5-benzenetricarboxylate (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven

4.1.2. Procedure

-

Sample Preparation: Add an excess amount of solid trimethyl 1,3,5-benzenetricarboxylate to a series of vials.

-

Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to rest at the set temperature until the undissolved solid has settled.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a syringe filter.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial and record the exact mass of the solution. Evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Mass Determination: Once the solvent has completely evaporated, reweigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L.

Method 2: Analytical Determination using UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore, such as trimethyl 1,3,5-benzenetricarboxylate, which has a λmax of 282 nm.

4.2.1. Materials and Equipment

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials from section 4.1.1.

4.2.2. Procedure

-

Calibration Curve: Prepare a series of standard solutions of trimethyl 1,3,5-benzenetricarboxylate of known concentrations in the solvent of interest. Measure the absorbance of each standard at 282 nm and construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: Follow steps 1-4 from the Isothermal Equilibrium Saturation Method (section 4.1.2.).

-

Sample Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at 282 nm.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor.

Experimental Workflow and Logical Relationships

The general workflow for determining the solubility of trimethyl 1,3,5-benzenetricarboxylate can be visualized as follows:

Caption: Workflow for the experimental determination of solubility.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility of trimethyl 1,3,5-benzenetricarboxylate is currently lacking, this guide provides the necessary theoretical background and detailed experimental protocols for researchers to determine these values in their laboratories. The provided methodologies, including the isothermal equilibrium saturation method and analytical techniques such as UV-Vis spectrophotometry, offer robust approaches to generating reliable solubility data. This information is crucial for optimizing reaction conditions, purification processes, and the rational design of novel materials, thereby empowering researchers in their scientific endeavors.

References

Foundational Research on Benzenetricarboxylic Acid Esters: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on benzenetricarboxylic acid esters. It covers their synthesis, physicochemical properties, and applications, with a particular focus on their relevance to the pharmaceutical and drug development industries. This document is intended to serve as a comprehensive resource for researchers and scientists working with these versatile compounds.

Introduction to Benzenetricarboxylic Acid Esters

Benzenetricarboxylic acids are a class of aromatic carboxylic acids characterized by a benzene ring substituted with three carboxyl groups. The three isomers are trimellitic acid (1,2,4-benzenetricarboxylic acid), hemimellitic acid (1,2,3-benzenetricarboxylic acid), and trimesic acid (1,3,5-benzenetricarboxylic acid). Their corresponding esters are formed by the esterification of these carboxylic acid groups with various alcohols.

These esters have found widespread use in industrial applications, most notably as plasticizers for polyvinyl chloride (PVC) due to their low volatility and high thermal stability.[1][2][3] However, their unique structures and tunable physicochemical properties have also made them attractive candidates for investigation in the field of drug development, where they can be utilized as drug carriers, components of controlled-release formulations, and as intermediates in the synthesis of complex pharmaceutical compounds.[4][5]

Physicochemical Properties of Benzenetricarboxylic Acid Esters

The properties of benzenetricarboxylic acid esters can be tailored by varying the isomeric position of the carboxyl groups on the benzene ring and by the selection of the alcohol used for esterification. This versatility allows for the fine-tuning of properties such as boiling point, viscosity, solubility, and polarity. A summary of key physicochemical data for several common benzenetricarboxylic acid esters is presented in the tables below.

Table 1: General Physicochemical Properties of Selected Benzenetricarboxylic Acid Esters

| Compound Name | Isomer | Ester Group | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Tri-n-butyl Trimellitate | 1,2,4- | n-Butyl | 1726-23-4 | C21H30O6 | 378.46[] |

| Tri-n-hexyl Trimellitate | 1,2,4- | n-Hexyl | 1528-49-0 | C27H42O6 | 462.62[7] |

| Tris(2-ethylhexyl) Trimellitate (TOTM) | 1,2,4- | 2-Ethylhexyl | 3319-31-1 | C33H54O6 | 546.78[8] |

| Triallyl Trimellitate | 1,2,4- | Allyl | 2694-54-4 | C18H18O6 | 330.33[9] |

| Trimesic acid | 1,3,5- | - | 554-95-0 | C9H6O6 | 210.14[10] |

Table 2: Physical State and Solubility of Selected Benzenetricarboxylic Acid Esters

| Compound Name | Appearance | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Water Solubility |

| Tri-n-butyl Trimellitate | Colorless to light yellow clear liquid[] | 451.6 at 760 mmHg[11] | - | 1.076[11] | Insoluble |

| Tri-n-hexyl Trimellitate | Clear slightly yellow liquid[12] | 260-262 (4 mmHg)[7] | -46[7] | 1.015[7] | 33.3 ng/L at 25°C[13] |

| Tris(2-ethylhexyl) Trimellitate (TOTM) | Colorless, transparent oily liquid[2] | 283 (3 mmHg)[2] | -46[14] | 0.984-0.991 (20°C)[14] | 6 mg/L[1] |

| Triallyl Trimellitate | - | - | - | - | - |

| Trimesic acid | White crystalline solid[15] | - | 380[10] | - | Soluble in 40 parts water at 23°C[4] |

Table 3: Safety and Toxicity Data of Selected Benzenetricarboxylic Acid Esters

| Compound Name | Acute Oral LD50 (rat) | Dermal LD50 (rabbit) | Inhalation LC50 (rat) | Cytotoxicity (IC50) |

| Tri-n-butyl Trimellitate | No data available | No data available | No data available | No data available |

| Tri-n-hexyl Trimellitate | No data available | No data available | No data available | No data available |

| Tris(2-ethylhexyl) Trimellitate (TOTM) | >3200 mg/kg[1] | >1980 mg/kg[1] | >2600 mg/m³ (4h)[16] | Not cytotoxic to rat hepatocytes in vitro[17] |

| 1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester | - | - | - | 42 µg/mL (HepG2), 100 µg/mL (MCF-7)[18][19] |

| Trimesic acid | No data available | No data available | No data available | No data available |

| Note: Data for a related compound, a monoester of a benzenedicarboxylic acid, is included for comparative purposes as direct cytotoxicity data for benzenetricarboxylic acid esters on cancer cell lines is limited in the searched literature. |

Synthesis of Benzenetricarboxylic Acid Esters

The synthesis of benzenetricarboxylic acid esters is typically achieved through the direct esterification of the corresponding benzenetricarboxylic acid or its anhydride with an alcohol in the presence of a catalyst.

General Synthesis Workflow

The general workflow for the synthesis of a benzenetricarboxylic acid ester from its anhydride is depicted below.

Caption: General workflow for the synthesis of benzenetricarboxylic acid esters.

Experimental Protocol: Synthesis of Tris(2-ethylhexyl) Trimellitate (TOTM)

This protocol describes a two-step method for the synthesis of TOTM, a widely used plasticizer.[20]

Step 1: Methyl Esterification of Trimellitic Anhydride

-

Reactants: Trimellitic anhydride, methanol, and a suitable catalyst (e.g., tetraisopropyl titanate).

-

Procedure:

-

Combine trimellitic anhydride and methanol in a reaction vessel.

-

Add the catalyst to the mixture.

-

Heat the mixture to initiate the esterification reaction, forming trimethyl trimellitate.

-

Monitor the reaction progress until completion.

-

-

Purification:

-

Subject the crude trimethyl trimellitate to rectification (distillation under vacuum) to obtain a high-purity, low-color number intermediate.[20]

-

Step 2: Transesterification with 2-Ethylhexanol

-

Reactants: Purified trimethyl trimellitate, 2-ethylhexanol, and a transesterification catalyst (e.g., tetraisopropyl titanate).

-

Procedure:

-

Charge the purified trimethyl trimellitate and 2-ethylhexanol into a reaction vessel.

-

Add the catalyst.

-

Heat the mixture under normal pressure to the reaction temperature (e.g., 220°C) and maintain for a specified duration (e.g., 2.5-3.5 hours).[20]

-

-

Purification:

-

After the reaction, remove the excess solvent and by-products under vacuum.[20]

-

The resulting product is refined to yield high-purity tri(2-ethylhexyl) trimellitate.

-

Applications in Drug Development

While the primary application of benzenetricarboxylic acid esters has been in the polymer industry, their unique properties are being increasingly explored in the pharmaceutical field.

Drug Delivery Systems

The trifunctional nature of benzenetricarboxylic acids, particularly trimesic acid, makes them valuable building blocks for the synthesis of novel drug delivery systems.[5] These systems can be designed to provide controlled and targeted release of therapeutic agents.

Caption: Use of trimesic acid derivatives in colon-targeted drug delivery.

One promising application involves the development of disulphide cross-linked polymers based on trimesic acid for colon-targeted drug delivery.[5] These polymers are designed to be stable in the upper gastrointestinal tract and to release the encapsulated drug specifically in the reductive environment of the colon.

Pharmaceutical Intermediates

Trimesic acid serves as a crucial intermediate in the synthesis of various bioactive compounds, including antibacterial and anticancer agents.[4] Its trifunctional nature allows for the introduction of specific functional groups through chemical modifications, enabling the fine-tuning of a drug's activity and selectivity.

Prodrug Design

The esterification of a polar functional group, such as a carboxylic acid, is a common prodrug strategy to enhance the oral absorption of poorly permeable compounds.[21][22] Benzenetricarboxylic acid esters can be designed as prodrugs that are hydrolyzed in vivo by metabolic enzymes (esterases) to release the active drug.

Experimental Protocols for Characterization

Determination of Plasticizer Migration

The migration of benzenetricarboxylic acid esters from a polymer matrix is a critical parameter, especially in applications where they may come into contact with food or biological tissues. Several standardized methods exist to quantify this migration.[23][24]

Protocol: Gravimetric Method for Migration into Food Simulants [25]

-

Materials: PVC film containing the benzenetricarboxylic acid ester, food simulant (e.g., olive oil for fatty foods, aqueous solutions for others), analytical balance, oven.

-

Procedure:

-

Cut a specimen of the PVC film of known area and weight.

-

Immerse the specimen in the selected food simulant at a specified temperature and for a defined period (e.g., as per regulatory guidelines).

-

After the contact time, remove the specimen, dry it thoroughly, and reweigh it.

-

-

Calculation: The amount of migrated plasticizer is determined by the weight loss of the PVC film.

Protocol: Accelerated Migration Test for Coatings [26]

-

Materials: Vinyl fabric containing the plasticizer, coated glass panel, weights, forced-convection oven.

-

Procedure:

-

Place a sample of the vinyl fabric onto a conditioned coating film on a glass panel.

-

Apply a pressure of 0.5 psi (3.45 kPa) using a weight.

-

Place the assembly in an oven at an elevated temperature (e.g., 50°C) for a specified duration (e.g., 3 days).

-

After the test period, examine the coating for any marring or softening, which indicates plasticizer migration.

-

Conclusion

Benzenetricarboxylic acid esters are a versatile class of compounds with well-established industrial applications and growing potential in the pharmaceutical and drug development sectors. Their tunable physicochemical properties, coupled with their utility in forming novel polymers and serving as prodrug moieties, make them a subject of ongoing research and development. This technical guide has provided a foundational overview of their synthesis, properties, and applications, with a focus on providing quantitative data and detailed experimental protocols to aid researchers in this field. Further investigation into the specific biological activities and mechanisms of action of these esters will be crucial for fully realizing their therapeutic potential.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Trioctyl trimellitate(TOTM) WSD Chemical® [wsdchemical.com]

- 3. Trimellitate plasticizers | ExxonMobil Product Solutions [exxonmobilchemical.com]

- 4. autechindustry.com [autechindustry.com]

- 5. Characterisation and Evaluation of Trimesic Acid Derivatives as Disulphide Cross-Linked Polymers for Potential Colon Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRI-N-HEXYLTRIMELLITATE CAS#: 1528-49-0 [m.chemicalbook.com]

- 8. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Triallyl trimellitate | C18H18O6 | CID 75903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. Tributyl Trimellitate | CAS#:1726-23-4 | Chemsrc [chemsrc.com]

- 12. Page loading... [wap.guidechem.com]

- 13. TRI-N-HEXYLTRIMELLITATE | 1528-49-0 [chemicalbook.com]

- 14. Tongxiang Chemical Co.,Ltd.--Trioctyl trimellitate(TOTM) [tongxiangchem.com]

- 15. naturalmicronchem.com [naturalmicronchem.com]

- 16. redox.com [redox.com]

- 17. Evaluation of the direct toxicity of trioctyltrimellitate (TOTM), di(2-ethylhexyl) phthalate (DEHP) and their hydrolysis products on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxic Activity of Bioactive Compound 1 2- Benzene Dicarboxylic Acid Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]

- 20. CN106008204A - Method for synthesizing trimellitic triesters - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. stereoelectronics.org [stereoelectronics.org]

- 23. d-nb.info [d-nb.info]

- 24. researchgate.net [researchgate.net]

- 25. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 26. p2infohouse.org [p2infohouse.org]

An In-depth Technical Guide to Trimethyl Trimesate: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl trimesate, the trimethyl ester of trimesic acid, is a versatile molecule that has transitioned from a simple chemical intermediate to a sophisticated tool in materials science and pharmaceutical development. Its rigid, C3-symmetric scaffold and predictable reactivity make it an ideal building block for a variety of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and history of trimethyl trimesate, its synthesis, and its burgeoning role in drug development, with a particular focus on its application in stimuli-responsive drug delivery systems.

Discovery and History

The history of trimethyl trimesate is intrinsically linked to its parent compound, trimesic acid (benzene-1,3,5-tricarboxylic acid). Trimesic acid was first synthesized in the late 19th century through the vigorous oxidation of mesitylene (1,3,5-trimethylbenzene) using strong oxidizing agents.

While a singular, dated discovery of trimethyl trimesate itself is not prominently documented in historical records, its synthesis falls under the well-established category of Fischer-Speier esterification. This acid-catalyzed esterification method was first described by Emil Fischer and Arthur Speier in 1895.[1] It is therefore highly probable that trimethyl trimesate was first synthesized shortly thereafter by the reaction of trimesic acid with methanol in the presence of an acid catalyst. For many years, it remained primarily a laboratory chemical, used in organic synthesis and as a precursor for various materials. Its unique structural properties, however, have led to a resurgence of interest in recent decades, particularly in the fields of metal-organic frameworks (MOFs) and, more significantly for the pharmaceutical industry, in the design of advanced drug delivery systems.

Physicochemical Properties

Trimethyl trimesate is a white, crystalline solid with the chemical formula C₁₂H₁₂O₆. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 252.22 g/mol | [1] |

| Melting Point | 145-147 °C | |

| Boiling Point | 343.7 °C at 760 mmHg | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in common organic solvents | [3] |

| CAS Number | 2672-58-4 | [1] |

Synthesis of Trimethyl Trimesate

The most common and efficient method for the synthesis of trimethyl trimesate is the Fischer-Speier esterification of trimesic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer-Speier Esterification of Trimesic Acid

This protocol outlines a standard laboratory procedure for the synthesis of trimethyl trimesate.

Materials:

-

Trimesic acid (1,3,5-benzenetricarboxylic acid)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Chloroform (CHCl₃)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add trimesic acid and an excess of anhydrous methanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in chloroform.

-

Transfer the chloroform solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until no more gas evolves.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter the drying agent.

-

Remove the chloroform using a rotary evaporator to obtain the crude trimethyl trimesate.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure, crystalline trimethyl trimesate.

-

Applications in Drug Development

The rigid, trifunctional nature of the trimethyl trimesate core makes it an attractive scaffold in medicinal chemistry. It allows for the precise spatial orientation of functional groups, which is crucial for designing molecules that can interact specifically with biological targets. One of the most innovative applications of trimethyl trimesate-related structures is in the development of "trimethyl lock" (TML) systems for controlled drug release.[4][5][6][7]

The Trimethyl Lock (TML) System: A Stimuli-Responsive Prodrug Strategy

The trimethyl lock is a molecular switching device based on an ortho-hydroxydihydrocinnamic acid derivative. The core principle is the rapid, irreversible intramolecular cyclization (lactonization) that occurs when a strategically placed hydroxyl group is unmasked. This lactonization releases a drug molecule that was attached to the carboxylic acid end of the TML system.[4][5]

The rate of this lactonization is dramatically accelerated by the presence of three methyl groups, which create steric strain in the open-chain form, thus favoring the cyclic lactone product. By "locking" the hydroxyl group with a protecting group that can be cleaved by a specific stimulus (e.g., an enzyme or a change in pH), the release of the drug can be controlled.

The following diagram illustrates the activation pathway of a TML-based prodrug designed to be cleaved by esterase enzymes, which are abundant in the body.

Caption: Enzyme-triggered drug release from a Trimethyl Lock prodrug.

This targeted drug delivery approach offers several advantages:

-

Reduced Off-Target Toxicity: The drug remains inactive until it reaches the target site where the specific trigger is present.

-

Improved Pharmacokinetics: The prodrug can be designed to have better solubility and stability than the parent drug.

-

Overcoming Drug Resistance: By delivering a high concentration of the drug directly to the target cells, it may be possible to overcome certain drug resistance mechanisms.

Trimesic Acid Derivatives in Targeted Drug Delivery

Recent research has explored the use of trimesic acid derivatives to create polymers for colon-targeted drug delivery.[8] In these systems, disulfide bonds are incorporated into a polymer backbone synthesized from trimesic acid. These disulfide bonds are stable in the upper gastrointestinal tract but are cleaved by the reducing environment of the colon, leading to the release of the encapsulated drug. This strategy is particularly promising for the delivery of drugs for inflammatory bowel disease and colon cancer.

Conclusion

Trimethyl trimesate, a molecule with a seemingly simple structure, has proven to be a valuable and versatile tool for researchers in both materials science and drug development. Its historical journey from a basic laboratory reagent to a key component in sophisticated drug delivery systems highlights the ongoing evolution of our understanding and application of fundamental organic molecules. For drug development professionals, the principles demonstrated by the trimethyl lock system and other trimesic acid-based platforms offer exciting opportunities for the design of the next generation of targeted therapeutics with improved efficacy and reduced side effects. As our ability to control molecular architecture with increasing precision continues to grow, the utility of scaffolds like trimethyl trimesate is set to expand even further.

References

- 1. Trimethyl benzene-1,3,5-tricarboxylate | C12H12O6 | CID 75881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CAS 2672-58-4: Trimethyl 1,3,5-benzenetricarboxylate [cymitquimica.com]

- 4. Trimethyl Lock: A Multifunctional Molecular Tool for Drug Delivery, Cellular Imaging, and Stimuli-Responsive Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Trimethyl lock: a trigger for molecular release in chemistry, biology, and pharmacology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Trimethyl lock: A trigger for molecular release in chemistry, biology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterisation and Evaluation of Trimesic Acid Derivatives as Disulphide Cross-Linked Polymers for Potential Colon Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on the Electronic Properties of Trimethyl Benzene-1,3,5-tricarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethyl benzene-1,3,5-tricarboxylate, also known as trimethyl trimesate, is a key organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and other advanced materials. A thorough understanding of its electronic properties is crucial for predicting and tuning the characteristics of these materials for applications in catalysis, gas storage, and drug delivery. This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the electronic properties of this compound. While specific theoretical studies detailing the electronic properties of the isolated molecule are not extensively available in the current literature, this guide outlines the established computational protocols for their determination.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, synthesis, and application in various experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂O₆ | |

| Molecular Weight | 252.22 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 145-147 °C | |

| Boiling Point | 343.7 °C (approx.) | |

| Density | 1.241 g/cm³ | |

| CAS Number | 2672-58-4 |

Synthesis Protocol

The most common and efficient method for synthesizing this compound is through the esterification of 1,3,5-benzenetricarboxylic acid (trimesic acid) with methanol.

Materials and Reagents

-

1,3,5-Benzenetricarboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous magnesium sulfate

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,3,5-benzenetricarboxylic acid in an excess of anhydrous methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 18 hours to ensure complete esterification.

-

Work-up: After cooling to room temperature, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into dichloromethane.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

A schematic of the synthesis workflow is provided below.

Caption: Synthesis of this compound.

Theoretical Electronic Properties: A Computational Approach

The electronic properties of a molecule, such as its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, ionization potential, and electron affinity, are fundamental to understanding its reactivity and photophysical behavior. These properties can be reliably predicted using computational quantum chemistry methods like Density Functional Theory (DFT).

Computational Protocol: Density Functional Theory (DFT)

The following protocol outlines a standard approach for calculating the electronic properties of this compound.

-

Molecular Geometry Optimization:

-

The initial 3D structure of the molecule is built using molecular modeling software.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a 6-31G(d,p) basis set.

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed at a higher level of theory, for instance, using the B3LYP functional with a larger basis set like 6-311++G(d,p), to obtain more accurate electronic properties.

-

From the output of this calculation, the energies of the HOMO and LUMO can be extracted.

-

-

Calculation of Key Electronic Descriptors:

-

HOMO-LUMO Gap (ΔE): ΔE = ELUMO - EHOMO

-

Ionization Potential (IP): According to Koopmans' theorem, IP ≈ -EHOMO

-

Electron Affinity (EA): According to Koopmans' theorem, EA ≈ -ELUMO

-

Other descriptors like electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can also be calculated from the HOMO and LUMO energies.

-

A generalized workflow for these computational studies is depicted below.

Caption: A typical workflow for DFT calculations.

Expected Electronic Properties and Their Significance

-

HOMO: The HOMO is expected to be localized primarily on the benzene ring, reflecting the π-electron system. The energy of the HOMO is indicative of the molecule's ability to donate electrons.

-

LUMO: The LUMO is anticipated to have significant contributions from the carbonyl groups of the ester functionalities, indicating these are the likely sites for accepting electrons.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and its electronic absorption properties. A larger gap generally implies greater stability.

Table 2: Theoretical Electronic Properties (To be determined by computation)

| Property | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | Chemical stability, electronic transitions |

| Ionization Potential | IP | ≈ -EHOMO | Energy required to remove an electron |

| Electron Affinity | EA | ≈ -ELUMO | Energy released when an electron is added |

Conclusion

This compound is a molecule of significant interest in materials science. While experimental data on its electronic properties are sparse, this guide provides a robust framework for the theoretical investigation of these properties using standard computational chemistry techniques. The detailed protocols for synthesis and DFT calculations offer a clear pathway for researchers to obtain the necessary data to inform the design and development of novel materials with tailored electronic characteristics. The application of these theoretical studies will undoubtedly accelerate the discovery and optimization of advanced materials for a wide range of applications.

potential research areas for trimethyl benzene-1,3,5-tricarboxylate

An In-depth Technical Guide to Potential Research Areas for Trimethyl Benzene-1,3,5-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as trimethyl trimesate, is an aromatic ester with the chemical formula C₁₂H₁₂O₆.[1][2] This molecule is characterized by a stable benzene ring symmetrically substituted with three methoxycarbonyl groups.[3] Its rigid, trifunctional nature makes it a highly valuable building block in supramolecular chemistry and materials science.[4] While its primary application to date has been in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers, its unique structural properties suggest untapped potential in organic synthesis and drug development.[2][3] This document provides a technical overview of the compound's properties, established applications, and promising future research directions.

Physicochemical and Spectroscopic Data

The compound is a white to off-white crystalline powder with a high degree of chemical stability.[1] A summary of its key physical properties and spectroscopic data is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 2672-58-4 | [1][2] |

| Molecular Formula | C₁₂H₁₂O₆ | [1][5] |

| Molecular Weight | 252.22 g/mol | [1][5] |

| Melting Point | 145-147 °C | [1] |

| Boiling Point | ~343.7 °C | [1] |

| Density | 1.241 g/cm³ | [1] |

| Appearance | White to off-white powder |[1] |

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

|---|---|---|

| ¹H NMR | Data available in spectral databases. | [2] |

| ¹³C NMR | Data available in spectral databases. | [2] |

| Mass Spec (EI) | Key fragments observed at m/z 252 (M+), 221, 193. | [2] |

| FT-IR | Data available in spectral databases (KBr pellet, ATR). |[2] |

Core Research Area 1: Advanced Materials Synthesis

The most significant application of this compound is as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs).[2][3] The ester groups can be hydrolyzed in situ under hydrothermal conditions to the corresponding carboxylates, which then coordinate with metal ions to form highly ordered, porous structures.[4] Using the ester instead of the free acid (trimesic acid) can be advantageous, as it can prevent premature precipitation and lead to the formation of high-quality crystals of specific MOF phases like MIL-96.[4]

Table 3: Properties of MIL-96(Al) Synthesized from this compound

| Property | Value | Reference(s) |

|---|---|---|

| Formula | Al₁₂O(OH)₁₈(H₂O)₃(Al₂(OH)₄)[btc]₆·24H₂O | [4] |

| Crystal System | Hexagonal | [4] |

| Framework | 3D with 18-membered ring channels | [4] |

| CO₂ Sorption | 4.4 mmol·g⁻¹ (at 10 bar) | [4] |

| CH₄ Sorption | 1.95 mmol·g⁻¹ (at 10 bar) | [4] |

| H₂ Sorption | 1.91 wt % (at 77 K, 3 bar) |[4] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Fischer Esterification) [6]

-

Dissolve trimesic acid (50 g, 238 mmol) in methanol.

-

Add concentrated sulfuric acid (12.68 mL, 238 mmol) as a catalyst.

-

Reflux the solution at 72°C overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization to yield the final product (typical yield: ~100%).[6]

Protocol 2: Hydrothermal Synthesis of MIL-96(Al) MOF [4]

-

Prepare a reaction mixture containing aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O, 3.5 mmol, 1.314 g), this compound (1.75 mmol, 0.440 g), and deionized water (5 mL).

-

Transfer the mixture to a Teflon-lined autoclave.

-

Heat the autoclave at 210°C for 24 hours under hydrothermal (autogenous pressure) conditions.

-

After cooling to room temperature, filter the solid product.

-

Wash the product with water and ethanol and dry to obtain pure MIL-96(Al).

Core Research Area 2: Organic Synthesis Intermediate

Beyond MOFs, this compound is a versatile intermediate for organic synthesis.[1] Its three ester groups can be hydrolyzed, transesterified, or reduced, and the aromatic ring can undergo electrophilic substitution, allowing for the creation of a diverse range of derivatives.[2]

-

Reduction: The ester groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 1,3,5-tris(hydroxymethyl)benzene, a key precursor for dendrimers, resins, and other polymers.[1]

-

Hydrolysis: Controlled hydrolysis can yield the parent trimesic acid, which is also a critical building block for polymers and MOFs.[2]

-

Derivatization: The core benzene ring serves as a rigid scaffold. The ester groups can be converted to amides, hydrazides, or other functional groups to synthesize complex molecules with defined three-dimensional structures.

Potential Research Area 3: Drug Development and Life Sciences

While direct biological applications of this compound have not been extensively reported, its structure and its role as a precursor to porous materials present significant opportunities for drug development professionals.

MOFs for Drug Delivery and Imaging

The primary avenue for biomedical application is through MOFs. Porous trimesate-based MOFs, such as MIL-100 and MIL-96, are extensively studied as carriers for drug delivery.[7][8]

-

High Drug Loading: The large pore volumes and high surface areas of these MOFs allow for exceptionally high loading capacities of therapeutic agents.[9]

-

Controlled Release: Drug release can be tuned based on the MOF's properties and the physiological environment.

-

Biomedical Imaging: Paramagnetic metal ions can be incorporated into the MOF structure, enabling their use as contrast agents for Magnetic Resonance Imaging (MRI).[9][10]

Research in this area should focus on synthesizing novel trimesate-based MOFs, functionalizing their surfaces for targeted delivery, and loading them with new therapeutic and diagnostic agents.

A Scaffold for Medicinal Chemistry

The C₃-symmetric benzene core provides a rigid and well-defined scaffold for the spatial presentation of pharmacophores. This is a largely unexplored area with high potential.

-

Fragment-Based Drug Design: The scaffold can be used to link three different fragments or pharmacophores in a precise orientation to target multi-pocket proteins or protein-protein interactions.

-

Combinatorial Libraries: Conversion of the ester groups to amides would allow for the rapid synthesis of large libraries of tris-substituted compounds for high-throughput screening.

A critical first step in this research direction is to establish the toxicological and pharmacokinetic profile of the core scaffold. An existing reverse-phase HPLC method could be adapted for pharmacokinetic studies.[11] It is crucial to distinguish this compound from 1,3,5-trimethylbenzene (mesitylene), a related but structurally distinct solvent for which toxicity data exists.[12][13]

Conclusion

This compound is a versatile chemical entity with well-established applications in materials science, particularly in the synthesis of advanced porous materials like MOFs. For researchers in this field, future work lies in creating novel frameworks with tailored properties for applications in gas storage, catalysis, and environmental remediation. For drug development professionals, the compound offers two significant, albeit less explored, research avenues: the development of its derived MOFs for sophisticated drug delivery and imaging systems, and the utilization of its core C₃-symmetric structure as a rigid scaffold for medicinal chemistry and fragment-based drug design. Foundational research into the toxicology and pharmacokinetics of the molecule is a critical prerequisite for unlocking its full potential in the life sciences.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C12H12O6 | CID 75881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 2672-58-4 [smolecule.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | 2672-58-4 | Benchchem [benchchem.com]

- 7. Frontiers | Synthesis and application of Al trimesate-based metal-organic framework: a critical review [frontiersin.org]

- 8. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Metal-organic-frameworks for biomedical applications in drug delivery, and as MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. The sub-chronic oral toxicity of 1,3,5-trimethylbenzene in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Methodological & Application

synthesis of trimethyl benzene-1,3,5-tricarboxylate from trimesic acid

Introduction

Trimethyl benzene-1,3,5-tricarboxylate, also known as trimethyl trimesate, is a symmetrical aromatic ester of significant interest in organic synthesis and materials science.[1][2] Its rigid, planar structure and trifunctional nature make it a valuable building block for the synthesis of metal-organic frameworks (MOFs), dendritic polymers, and other supramolecular assemblies.[2] This application note provides a detailed protocol for the synthesis of this compound from trimesic acid via Fischer esterification.

The Fischer esterification is a classic and efficient method for the conversion of carboxylic acids to esters by reaction with an alcohol in the presence of a strong acid catalyst.[3][4][5] In this protocol, trimesic acid is reacted with an excess of methanol, which also serves as the solvent, and concentrated sulfuric acid as the catalyst to drive the equilibrium towards the formation of the desired trimethyl ester.[1][6]

Chemical Properties and Data

A summary of the physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

| Property | Trimesic Acid (1,3,5-Benzenetricarboxylic Acid) | This compound |

| Molecular Formula | C₉H₆O₆ | C₁₂H₁₂O₆ |

| Molecular Weight | 210.14 g/mol | 252.22 g/mol [1][7][8] |

| Appearance | White crystalline powder | White to off-white crystalline powder or crystals[1][9] |

| Melting Point | 375-380 °C (decomposes) | 145-147 °C[1][7][9][10] |

| Boiling Point | Not applicable | 230 °C at 0.5 mmHg[9] |

| Solubility | Sparingly soluble in cold water, soluble in hot water and ethanol | Soluble in dichloromethane, sparingly soluble in methanol |

| CAS Number | 554-95-0 | 2672-58-4[1] |

Experimental Protocol

This protocol details the synthesis of this compound from trimesic acid.

Materials:

-

Trimesic acid (20.00 g, 95.17 mmol)

-

Methanol (350 mL)

-

Concentrated sulfuric acid (18 M, 5 mL)

-

Dichloromethane (60 mL)

-

Saturated sodium bicarbonate solution (130 mL)

-

Anhydrous magnesium sulfate

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 20.00 g of trimesic acid and 350 mL of methanol.[6]

-

Catalyst Addition: While stirring, slowly and carefully add 5 mL of concentrated sulfuric acid to the suspension.[6]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 73 °C) using a heating mantle.[6] Continue refluxing for 24 hours.[6] The reaction mixture should become a clear solution as the reaction progresses.

-